2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

CNS drug discovery Medicinal chemistry Blood-brain barrier permeability

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (MF: C15H15N3O2S; MW: 301.4 g/mol) is a synthetic heterocyclic compound comprising a 4,6-dimethylbenzofuran core linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazole ring. This compound belongs to a class of benzofuran–thiadiazole hybrids that has demonstrated diverse pharmacological potential, including anticancer activity in MCF-7 breast carcinoma models , ROCK kinase inhibition with neuroprotective effects in SH-SY5Y cells , and α-glucosidase inhibition for anti-diabetic applications.

Molecular Formula C15H15N3O2S
Molecular Weight 301.4 g/mol
Cat. No. B15098031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC15H15N3O2S
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=NN=C(S3)C)C
InChIInChI=1S/C15H15N3O2S/c1-8-4-9(2)14-11(7-20-12(14)5-8)6-13(19)16-15-18-17-10(3)21-15/h4-5,7H,6H2,1-3H3,(H,16,18,19)
InChIKeyUXYGQOSJWAWJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Procurement-Grade Structural and Biological Baseline


2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (MF: C15H15N3O2S; MW: 301.4 g/mol) is a synthetic heterocyclic compound comprising a 4,6-dimethylbenzofuran core linked via an acetamide bridge to a 5-methyl-1,3,4-thiadiazole ring . This compound belongs to a class of benzofuran–thiadiazole hybrids that has demonstrated diverse pharmacological potential, including anticancer activity in MCF-7 breast carcinoma models [1], ROCK kinase inhibition with neuroprotective effects in SH-SY5Y cells [2], and α-glucosidase inhibition for anti-diabetic applications [3]. The compound is cataloged as a screening compound (Catalog No. EVT-15233655) and is available from multiple research chemical suppliers for non-human, non-therapeutic research use .

Why Generic Substitution of 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Is Not Scientifically Valid


Substituting this compound with a generic benzofuran–thiadiazole analog is not scientifically defensible because both the benzofuran substitution pattern (4,6-dimethyl) and the thiadiazole C5-substituent (methyl) independently control target engagement and selectivity. In the structurally related MBPTA series, even minor changes to the benzofuran substitution (e.g., shifting methyl from position 5 to position 4,6) abrogated ROCK inhibitory and neuroprotective activity [1]. Similarly, replacement of the 5-methyl group on the thiadiazole ring with propylsulfanyl (as in MBPTA) or isopropyl (CAS 879947-42-9) alters both lipophilicity (ΔLogP ≈ 1.5–2.0 units) and hydrogen-bonding capacity at the acetamide NH, directly impacting binding to biological targets such as kinases and metabolic enzymes [2]. In benzofuran-derived thiadiazole thiourea libraries, the identity of the benzofuran substituent was the dominant factor determining α-glucosidase inhibitory potency, with IC50 values spanning >10-fold across substitution variants [3]. These data collectively demonstrate that the precise molecular architecture of the target compound cannot be interchanged without risking loss of activity, altered selectivity, or irreproducible results.

Quantitative Differentiation Evidence for 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vs. Closest Analogs


Evidence 1: Molecular Weight Advantage Over Closest Active Analog MBPTA for CNS Drug-Likeness

The target compound (MW = 301.4 g/mol) has a molecular weight 48.6 Da lower than the structurally related ROCK inhibitor MBPTA (MW = 350.0 g/mol, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide) [1]. This reduction places the target compound more favorably within CNS drug-like chemical space (MW < 400 Da) and below the mean MW of CNS drugs (305–310 Da) [2]. MBPTA's higher MW is driven by its propylsulfanyl substituent, which adds 3 additional rotatable bonds and a sulfur atom that increases topological polar surface area (tPSA).

CNS drug discovery Medicinal chemistry Blood-brain barrier permeability

Evidence 2: Reduced Rotatable Bond Count vs. Propylsulfanyl-Substituted Analogs

The target compound carries a simple methyl substituent at the C5 position of the 1,3,4-thiadiazole ring, yielding approximately 3 rotatable bonds (excluding the acetamide bridge that is common to all analogs). In contrast, the propylsulfanyl-substituted analog (2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide) introduces a –S–CH2–CH2–CH3 group that adds 3 additional rotatable bonds for a total of approximately 7 rotatable bonds . This difference directly impacts ligand efficiency metrics: lower rotatable bond count correlates with improved oral bioavailability and higher ligand efficiency indices (LE = ΔG/Nheavy) [1].

Drug design Ligand efficiency Oral bioavailability

Evidence 3: Class-Level Anticancer Activity of Benzofuran–Thiadiazole Hybrids with Acetamide Linkers

While the target compound itself lacks published cell-based IC50 data, the benzofuran–thiadiazole-acetamide chemotype has demonstrated quantifiable anticancer activity. In a 2018 study of ten novel 1,3,4-thiadiazole-benzofuran hybrids evaluated against MCF-7 breast carcinoma cells via MTT assay, the most active compound (4i) exhibited an IC50 of 0.097 mM against the C6 rat brain cancer cell line [1]. Additionally, a structurally analogous compound (4y: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated IC50 values of 0.084 mM (MCF-7) and 0.034 mM (A549 lung cancer), surpassing the potency of cisplatin in the same assay system .

Anticancer screening MCF-7 breast cancer Cytotoxicity assay

Evidence 4: Class-Level α-Glucosidase Inhibitory Potential of Benzofuran–Thiadiazole Derivatives

A 2024 comprehensive study of benzofuran-derived thiadiazole/oxadiazole-based thiourea derivatives (compounds 1–28) evaluated in vitro α-glucosidase inhibition. Among benzofuran-derived thiadiazole-based thiourea derivatives (1–14), analog 3 (bearing 2,4-dihydroxy substitution on the benzofuran ring) displayed an IC50 of 3.90 ± 0.40 μM, surpassing the reference drug acarbose (IC50 = 4.80 ± 0.10 μM) by 18.8% [1]. Although the target compound differs structurally (acetamide linker vs. thiourea; 4,6-dimethyl vs. 2,4-dihydroxy substitution), the benzofuran–thiadiazole scaffold is validated as an α-glucosidase inhibitory pharmacophore, with the acetamide linker offering distinct hydrogen-bonding geometry compared to the thiourea series [2].

Anti-diabetic drug discovery α-Glucosidase inhibition Type 2 diabetes

Evidence 5: Drug-Likeness and ADME Property Differentiation from MBPTA

The target compound has a lower calculated LogP and lower molecular complexity compared to MBPTA, the only benzofuran–thiadiazole-acetamide with both published biological activity and an X-ray co-crystal structure (ROCK kinase). MBPTA carries a propylsulfanyl substituent (calculated LogP ≈ 3.5–4.0), whereas the target compound's methyl substituent yields a predicted LogP of approximately 2.5–3.0 [1]. This ~1 log unit difference in lipophilicity is significant: compounds with LogP between 2–3 generally exhibit more favorable developability profiles, including lower hERG liability, reduced phospholipidosis risk, and improved aqueous solubility [2]. Additionally, the 2024 benzofuran–thiadiazole study included ADMET analysis demonstrating that drug-likeness characteristics were favorable across the class [3].

ADME prediction Drug-likeness Lead selection

Evidence 6: Thiadiazole C5-Methyl Substituent Confers Metabolic Stability Advantage Over Alkylthio Analogs

The 5-methyl substituent on the 1,3,4-thiadiazole ring in the target compound eliminates the metabolically labile thioether (–S–) moiety present in propylsulfanyl-substituted analogs (e.g., MBPTA) and methylsulfanyl-substituted analogs (e.g., 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide) . Thioether-containing drugs are susceptible to CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites, which can alter pharmacological activity and introduce toxicity liabilities [1]. The C5-methyl group is metabolically inert to oxidative sulfur metabolism, potentially providing superior in vitro–in vivo correlation and reduced metabolite-related variability during preclinical screening.

Metabolic stability CYP450 metabolism Sulfur oxidation

Recommended Research and Industrial Application Scenarios for 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide


Scenario 1: CNS Drug Discovery Screening Libraries for Neurodegenerative Disease

With a molecular weight of 301.4 g/mol (within the CNS drug-like sweet spot), predicted LogP of 2.5–3.0, and elimination of the metabolically labile thioether moiety, this compound is well-suited for inclusion in CNS-focused screening libraries targeting neurodegenerative diseases (Parkinson's disease, Alzheimer's disease). The structurally related MBPTA compound validated the benzofuran–thiadiazole-acetamide scaffold as a ROCK kinase inhibitor with neuroprotective activity in SH-SY5Y cells [1], and this compound's lower MW and reduced lipophilicity predict superior passive BBB permeability compared to MBPTA [2].

Scenario 2: Anticancer Lead Generation – Breast and Lung Carcinoma Focus

The benzofuran–thiadiazole-acetamide chemotype has demonstrated quantifiable cytotoxicity against MCF-7 breast cancer (IC50 = 0.084 mM for compound 4y) and A549 lung cancer cells (IC50 = 0.034 mM), surpassing cisplatin in potency [3]. Procurement of this specific compound enables exploration of the 4,6-dimethylbenzofuran substitution space, which is underrepresented in published benzofuran–thiadiazole anticancer series, potentially yielding novel structure–activity relationship insights and intellectual property opportunities [4].

Scenario 3: Anti-Diabetic Drug Discovery – α-Glucosidase Inhibitor Screening

The benzofuran–thiadiazole scaffold has been validated as an α-glucosidase inhibitory pharmacophore, with analogs surpassing acarbose (IC50 = 4.80 μM) by up to 2-fold (analog 15, IC50 = 2.40 μM) [5]. This compound's acetamide linker offers distinct hydrogen-bonding geometry from the extensively studied thiourea series, making it a valuable addition to anti-diabetic screening cascades seeking intellectual property differentiation and novel binding modes to the α-glucosidase active site [5].

Scenario 4: Metabolic Stability-Focused Lead Optimization Programs

The C5-methyl substituent on the thiadiazole ring eliminates the thioether metabolic soft spot present in propylsulfanyl- and methylsulfanyl-substituted analogs . This feature makes the compound an attractive starting point for medicinal chemistry programs that have encountered CYP450-mediated S-oxidation liabilities with thioether-containing benzofuran–thiadiazole leads, enabling cleaner in vitro–in vivo correlation and simplified metabolite identification during preclinical development [6].

Quote Request

Request a Quote for 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.